N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
CAS No.: 532974-34-8
Cat. No.: VC4281171
Molecular Formula: C29H31N3O3S
Molecular Weight: 501.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532974-34-8 |
|---|---|
| Molecular Formula | C29H31N3O3S |
| Molecular Weight | 501.65 |
| IUPAC Name | N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C29H31N3O3S/c1-4-35-24-11-9-23(10-12-24)31-28(33)19-36-27-18-32(26-8-6-5-7-25(26)27)14-13-30-29(34)22-16-20(2)15-21(3)17-22/h5-12,15-18H,4,13-14,19H2,1-3H3,(H,30,34)(H,31,33) |
| Standard InChI Key | XXISUDHRMJWVMA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C |
Introduction
The compound N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide is a synthetic organic molecule with potential applications in pharmaceuticals and chemical research. This compound belongs to a class of molecules characterized by their indole-based core, which is often associated with biological activity.
Structural Information
Molecular Formula: C27H29N3O3S
Molecular Weight: 475.61 g/mol
The compound consists of:
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An indole nucleus substituted with a sulfanyl group.
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A benzamide moiety with dimethyl substitutions.
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An ethoxyphenyl group attached via an amide bond.
Structural Features:
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Indole Core: Known for its pharmacological significance, the indole group is linked to a sulfanyl chain.
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Amide Linkage: The benzamide group provides stability and potential hydrogen-bonding interactions.
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Ethoxyphenyl Substitution: Adds lipophilicity and may influence membrane permeability.
Synthesis Pathway
While specific synthesis details for this molecule are unavailable in the provided data, related compounds with similar structures are typically synthesized through multi-step reactions involving:
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Indole Derivatization: Functionalization of the indole core via halogenation or thiolation.
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Amide Formation: Coupling reactions using carboxylic acids or acid chlorides with amines.
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Substitution Reactions: Introduction of ethoxyphenyl groups via nucleophilic substitution.
These steps are often optimized for yield and purity using catalysts and controlled conditions.
Biological Significance and Potential Applications
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Pharmacological Potential:
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The indole scaffold is widely recognized for its role in drug discovery, particularly in anticancer, antimicrobial, and anti-inflammatory agents.
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The sulfanyl linkage may enhance binding to biological targets by providing flexibility and additional interaction points.
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Anticancer Activity:
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Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines due to their ability to inhibit key enzymes or disrupt cellular signaling pathways.
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Anti-inflammatory Properties:
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The amide bond and aromatic substitutions suggest potential as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Drug Development:
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The compound's physicochemical properties suggest good drug-likeness, making it a candidate for further optimization in medicinal chemistry programs.
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Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (^1H) and Carbon (^13C) NMR would reveal chemical shifts corresponding to the indole, benzamide, and ethoxyphenyl groups.
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Mass Spectrometry (MS):
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Molecular ion peaks at , confirming molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide () stretching (~1650 cm) and aromatic rings (~1500 cm).
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X-ray Crystallography:
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Provides detailed structural information, including bond lengths and angles.
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Comparative Analysis with Related Compounds
| Compound Name/Type | Key Features | Applications |
|---|---|---|
| N-(4-methoxyphenyl)-acetamide | Simple amide structure | Anti-inflammatory agent |
| Indole-based thiadiazoles | Sulfur-containing heterocycles | Anticancer activity |
| N-(benzylsulfanyl)-indole derivatives | Sulfanyl-indole core | Antimicrobial properties |
This comparison highlights the versatility of indole derivatives in medicinal chemistry.
Research Outlook
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Optimization Studies:
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Modifications to the ethoxyphenyl or benzamide groups could improve potency and selectivity.
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Introduction of fluorine atoms may enhance metabolic stability.
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Biological Testing:
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In vitro assays against cancer cell lines or inflammatory models are necessary to establish efficacy.
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Computational docking studies could predict binding affinity to biological targets.
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Toxicological Evaluation:
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Early-stage toxicity studies are crucial to assess safety profiles before advancing to clinical trials.
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